(±)-2-Oxo clopidogrel

描述

Contextualization within the Bioactivation Pathway of Thienopyridine Prodrugs

The bioactivation of thienopyridine prodrugs like clopidogrel (B1663587) is a multi-step process heavily reliant on hepatic enzymes. nih.govnovapublishers.com After oral administration and intestinal absorption, clopidogrel undergoes extensive first-pass metabolism. nih.govresearchgate.net A significant portion, approximately 85%, is immediately hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid metabolite, effectively removing it from the activation cascade. nih.govjst.go.jp The remaining fraction of the prodrug is available for the crucial first oxidative step, which is the conversion to (±)-2-oxo clopidogrel. jst.go.jp This reaction is catalyzed by several cytochrome P450 (CYP) enzymes. nih.gov

This initial oxidation of the thiophene (B33073) ring is the gateway to bioactivation. nih.gov The resulting this compound is then the substrate for the second oxidative step, which ultimately yields the active thiol metabolite. nih.govpharmgkb.org This active metabolite is responsible for the drug's therapeutic action. pharmgkb.org

Significance of this compound as a Central Thiolactone Metabolite

This compound holds a significant position as the central thiolactone intermediate in this pathway. acs.orghmdb.ca Its formation is the rate-limiting step in the bioactivation of clopidogrel. The chemical structure of this compound, featuring a thiolactone ring, is key to its subsequent metabolic fate. acs.orgresearchgate.net This thiolactone is susceptible to further enzymatic action, leading to the opening of the ring and the formation of a reactive sulfenic acid intermediate, which is then reduced to the active thiol metabolite. acs.orgresearchgate.net

Overview of Enzymatic Transformations Involving this compound

The enzymatic transformations involving this compound are complex and involve multiple enzyme systems. The formation of this compound from clopidogrel is primarily mediated by cytochrome P450 enzymes. nih.gov While several CYP isoenzymes can catalyze this reaction, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4/5, the relative contribution of each is a subject of ongoing research and can vary depending on the experimental system. nih.govnih.govpharmgkb.org Some studies suggest a major role for CYP2C19 and CYP3A4 in this initial step. pharmgkb.orgnih.govmdpi.com

Once formed, this compound is a substrate for two competing pathways:

Activation: It can be further metabolized by CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active thiol metabolite. nih.govpharmgkb.orgcaymanchem.com This is the therapeutically desired pathway.

Inactivation: Alternatively, this compound can be hydrolyzed by esterases, primarily CES1, to an inactive carboxylic acid derivative. nih.govjst.go.jpresearchgate.net

The balance between these activation and inactivation pathways, and the enzymes that govern them, ultimately determines the concentration of the active metabolite and, consequently, the pharmacological response to the parent drug.

Interactive Data Tables

Enzymes Involved in the Metabolism of Clopidogrel and this compound

| Metabolic Step | Substrate | Product | Key Enzymes Involved |

| Step 1: Oxidation | Clopidogrel | This compound | CYP1A2, CYP2B6, CYP2C19, CYP3A4/5 nih.govnih.govpharmgkb.org |

| Step 2: Oxidation (Activation) | This compound | Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4 nih.govpharmgkb.orgcaymanchem.com |

| Inactivation Pathway | Clopidogrel | Inactive Carboxylic Acid | Carboxylesterase 1 (CES1) nih.govjst.go.jp |

| Inactivation Pathway | This compound | Inactive Carboxylic Acid | Carboxylesterase 1 (CES1) nih.govjst.go.jpresearchgate.net |

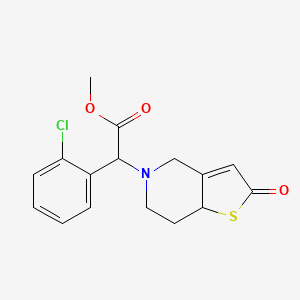

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAZVIMJUOBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Formation Pathway of ± 2 Oxo Clopidogrel from Clopidogrel

Characterization of the Initial Oxidative Bioactivation Step

The conversion of clopidogrel (B1663587) to (±)-2-oxo clopidogrel is the first of two sequential oxidative steps required for its activation. nih.gov This initial reaction is a classic cytochrome P450-dependent monooxygenation, where an oxygen atom is incorporated into the thiophene (B33073) ring of the clopidogrel molecule. acs.orgresearchgate.net This process results in the formation of a thiolactone metabolite, known as 2-oxo-clopidogrel. acs.orghmdb.ca While a significant portion of orally administered clopidogrel (approximately 85%) is hydrolyzed by esterases into an inactive carboxylic acid derivative, the remaining 15% undergoes this crucial CYP-catalyzed oxidation to 2-oxo-clopidogrel, which is the precursor to the active thiol metabolite. mdpi.com

Cytochrome P450 (CYP) Isoform Contributions to 2-Oxo-Clopidogrel Formation

Multiple cytochrome P450 isoforms are implicated in the initial oxidation of clopidogrel. clinpgx.org In vitro studies utilizing human liver microsomes and cDNA-expressed human P450 isoforms have identified several key enzymes that catalyze the formation of 2-oxo-clopidogrel. nih.govclinpgx.org The primary contributors to this metabolic step are CYP1A2, CYP2B6, and CYP2C19, with varying degrees of involvement. mdpi.comnih.gov The role of CYP3A4/5 in this first step is more complex, as it is involved in competing metabolic pathways.

In vitro studies have consistently demonstrated that CYP1A2 is one of the enzymes responsible for the conversion of clopidogrel to 2-oxo-clopidogrel. nih.govclinpgx.orgnih.gov Research using recombinant CYP enzymes has confirmed the capability of CYP1A2 to generate this intermediate metabolite. nih.gov While involved, its relative contribution is part of a multi-enzyme process.

CYP2B6 is another key enzyme identified in the formation of 2-oxo-clopidogrel. nih.govclinpgx.orgnih.gov Its involvement in this initial oxidative step has been confirmed through various in vitro experimental systems. mdpi.comnih.gov Furthermore, it has been shown that clopidogrel and ticlopidine (B1205844) are potent, mechanism-based inhibitors of CYP2B6. researchgate.net Studies indicate that CYP2B6 is capable of the sequential oxidation of clopidogrel, contributing to the formation of the active metabolite via the 2-oxo-clopidogrel intermediate. nih.gov

CYP2C19 is considered a major contributor to the formation of 2-oxo-clopidogrel and the subsequent bioactivation of clopidogrel. nih.govclinpgx.orgnih.gov Numerous studies highlight its substantial role in both oxidative steps. clinpgx.org The enzyme is responsible for approximately 45% of the first step in the hepatic biotransformation of clopidogrel. nih.gov The significant impact of CYP2C19 is underscored by the observation that genetic variations in the CYP2C19 gene can lead to variability in clopidogrel response. nih.gov

The role of CYP3A4/5 in the formation of 2-oxo-clopidogrel is a subject of varied findings. While some studies using genetically engineered microsomes found that CYP3A4 and CYP3A5 metabolized clopidogrel at significantly higher rates than other isoforms, clinpgx.orguea.ac.uk other research suggests their contribution to the first oxidative step is minor compared to other pathways. nih.govnih.gov It has been proposed that CYP3A4/5 is primarily involved in the second oxidative step (conversion of 2-oxo-clopidogrel to the active metabolite) and also in a competing, deactivating pathway that involves piperidine (B6355638) oxidation. nih.govresearchgate.net Despite this, some kinetic models incorporate CYP3A4 in the oxidation of clopidogrel to 2-oxo-clopidogrel, suggesting its involvement cannot be entirely discounted. researchgate.net

Quantitative analyses have been performed to estimate the relative contributions of the primary CYP isoforms to the formation of 2-oxo-clopidogrel from clopidogrel. These studies, based on enzyme kinetic parameters from in vitro experiments, provide a clearer picture of the involvement of each enzyme.

One key study determined the following contributions to the formation of 2-oxo-clopidogrel: CYP2C19 was the most significant contributor at 44.9%, followed by CYP1A2 at 35.8%, and CYP2B6 at 19.4%. nih.gov Another analysis using a different kinetic approach reported similar findings, with estimated fractional contributions (fmCYP) of 0.45 for CYP2C19, 0.36 for CYP1A2, and 0.19 for CYP2B6. nih.gov

Table 1: Estimated Contributions of CYP Isoforms to the Formation of this compound

This table summarizes data from kinetic studies on the relative involvement of different Cytochrome P450 isoforms in the initial oxidation of clopidogrel.

| CYP Isoform | Contribution (%) nih.gov | Estimated fmCYP nih.gov |

| CYP2C19 | 44.9% | 0.45 |

| CYP1A2 | 35.8% | 0.36 |

| CYP2B6 | 19.4% | 0.19 |

Evaluation of Other Potential Enzyme Systems in First-Step Oxidation

While the cytochrome P450 system is the primary pathway for the formation of this compound, other enzyme systems have been evaluated for their potential role in this initial oxidation step. However, the existing research provides limited evidence for their significant direct contribution to the formation of this specific metabolite.

Carboxylesterases (CES): Carboxylesterases, particularly CES1, are known to be heavily involved in the metabolism of clopidogrel. However, their primary role is in a competing pathway that leads to the inactivation of the drug. nih.gov CES1 hydrolyzes the ester bond in clopidogrel to form an inactive carboxylic acid derivative. nih.gov This hydrolytic pathway accounts for approximately 85% of the metabolism of an oral dose of clopidogrel. nih.gov While CES1 can also hydrolyze 2-oxo-clopidogrel, its involvement in the initial oxidative formation of 2-oxo-clopidogrel has not been established. researchgate.net In fact, inhibition of CES1 has been shown to increase the concentrations of clopidogrel and subsequently 2-oxo-clopidogrel, suggesting that CES1 activity diverts clopidogrel away from the oxidative activation pathway. researchgate.net

The following table summarizes the findings on the evaluation of other enzyme systems in the first-step oxidation of clopidogrel.

Table 2: Evaluation of Non-CYP Enzyme Systems in the Formation of this compound

| Enzyme System | Evaluated Role in First-Step Oxidation | Research Findings |

|---|---|---|

| Paraoxonase-1 (PON1) | Potential direct oxidation of clopidogrel | In vitro studies show a limited contribution at clinically relevant concentrations. nih.gov Primarily implicated in the second activation step. nih.gov |

| Carboxylesterases (CES) | Potential involvement in the formation pathway | Primarily involved in a competing hydrolytic inactivation pathway. nih.govnih.gov Inhibition of CES1 leads to increased levels of 2-oxo-clopidogrel. researchgate.net |

This table outlines the research findings concerning the role of enzyme systems other than cytochrome P450 in the initial oxidative step of clopidogrel metabolism to this compound.

Subsequent Metabolism of ± 2 Oxo Clopidogrel to Active Thiol Metabolites

Mechanism of Thiolactone Ring Opening in 2-Oxo-Clopidogrel Conversion

The transformation of 2-oxo-clopidogrel into the final active metabolite is a multi-stage process initiated by a P450-catalyzed S-oxidation. acs.orgnih.gov This step is followed by a thioester hydrolysis, which effectively cleaves the thiolactone ring. This cleavage results in the formation of a transient sulfenic acid intermediate. acs.orgnih.gov This highly reactive intermediate is then subsequently reduced to yield the active thiol metabolite. acs.orgnih.gov

Research has shown that the bioactivating S-oxidation creates two electrophilic sites on the thiolactone moiety: one at the carbonyl carbon atom (Site A) and another at the allylic bridge carbon atom (Site B). acs.orgnih.gov While the pharmacologically desired pathway involves the reaction of Site A with water (the A-H2O pathway) to form the active metabolite, alternative pathways can occur. acs.orgnih.gov These attenuating pathways involve reactions with other nucleophiles, such as glutathione (B108866) (GSH), or with water at the alternative site. acs.orgnih.gov

These alternative reactions include:

A-GSH pathway : Leads to the formation of a glutathione conjugate (GS-3). acs.orgnih.gov

B-H2O pathway : Results in a desulfurized hydroxyl metabolite (M17). acs.orgnih.gov

B-GSH pathway : Forms a desulfurized glutathione conjugate (GS-2). acs.orgnih.gov

The existence of these multiple pathways highlights the reactive nature of the electrophilic thiolactone S-oxide intermediate and demonstrates that the formation of the active metabolite is accompanied by several competing, attenuating reactions. acs.orgnih.gov

Cytochrome P450-Dependent Pathways for Active Metabolite Formation

The second oxidative step, converting 2-oxo-clopidogrel to its active thiol metabolite, is catalyzed by several CYP450 isoforms. clinpgx.orgresearchgate.net In vitro studies using cDNA-expressed human P450 enzymes have identified that CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are all capable of producing the active metabolite from the 2-oxo-clopidogrel substrate. clinpgx.orgresearchgate.net

CYP2B6 is a significant contributor to the bioactivation of 2-oxo-clopidogrel. researchgate.net Studies have demonstrated that this enzyme catalyzes the formation of the active metabolite. nih.govclinpgx.org Research indicates that CYP2B6 is capable of the sequential oxidation of clopidogrel (B1663587), first to 2-oxo-clopidogrel and subsequently to the active metabolite. nih.gov The metabolism of 2-oxo-clopidogrel by CYP2B6 has been shown to produce the active metabolite, which can be detected as a glutathione adduct. nih.gov

CYP2C9 also participates in the conversion of 2-oxo-clopidogrel to the active thiol metabolite, although its role is considered minor compared to other isoforms. researchgate.netresearchgate.net In vitro experiments have confirmed that CYP2C9 can generate the active metabolite from its precursor. clinpgx.orgresearchgate.net

CYP2C19 is recognized as a key enzyme in both oxidative steps of clopidogrel's activation. researchgate.netnih.gov It contributes substantially to the formation of the active metabolite from 2-oxo-clopidogrel. nih.govresearchgate.net The significant role of CYP2C19 is underscored by pharmacogenetic studies, which show that genetic variations in the CYP2C19 gene can impair clopidogrel metabolism and its antiplatelet effects. nih.govnih.gov Individuals classified as poor metabolizers due to non-functional CYP2C19 alleles exhibit reduced formation of the active metabolite. nih.govyoutube.com

CYP3A4 plays a substantial role in the second oxidative step of clopidogrel bioactivation. nih.govresearchgate.net Multiple studies have identified CYP3A4 as a primary contributor to the conversion of 2-oxo-clopidogrel into its active form. clinpgx.orgresearchgate.net Some research suggests that CYP3A4 and CYP3A5 are the most abundant P450s in the human liver and are predominantly responsible for the activation of clopidogrel. drugbank.comclinpgx.org The significant contribution of CYP3A4 is further supported by drug-drug interaction studies, where potent CYP3A inhibitors have been shown to affect the pharmacokinetics of clopidogrel. researchgate.netnih.gov

The conversion of 2-oxo-clopidogrel to its active metabolite is a shared effort among several P450 isoforms, with each contributing to a different extent. researchgate.net Enzyme kinetic studies have been used to estimate the relative contribution of each participating P450 isoform to this critical activation step. researchgate.netsemanticscholar.org

Based on in vitro data, the contributions of the major P450 enzymes to the formation of the active metabolite from 2-oxo-clopidogrel have been quantified. researchgate.netsemanticscholar.org CYP3A4 is the most significant contributor, responsible for approximately 40% of the conversion. researchgate.netsemanticscholar.org CYP2B6 also plays a major role, followed by CYP2C19. researchgate.netsemanticscholar.org CYP2C9 has the smallest contribution among the identified enzymes. researchgate.netsemanticscholar.org

| P450 Isoform | Relative Contribution (%) |

|---|---|

| CYP3A4 | 39.8 |

| CYP2B6 | 32.9 |

| CYP2C19 | 20.6 |

| CYP2C9 | 6.76 |

It is important to note that while these percentages provide a quantitative estimate, the precise in vivo contributions can be influenced by various factors, including genetic polymorphisms, drug-drug interactions, and individual patient physiology. nih.govnih.gov

Paraoxonase (PON)-Mediated Pathways for 2-Oxo-Clopidogrel Hydrolysis

Paraoxonase enzymes, particularly PON1, have been investigated for their role in the hydrolysis of the thiolactone ring of (±)-2-oxo clopidogrel. This hydrolytic cleavage is a key step in the metabolic cascade leading to both active and inactive metabolites.

Paraoxonase 1 (PON1) is a high-density lipoprotein (HDL)-associated enzyme synthesized in the liver that is capable of hydrolyzing a variety of substrates, including lactones and thiolactones nih.gov. Initial research suggested that PON1 was a crucial enzyme responsible for the conversion of 2-oxo-clopidogrel to its active thiol metabolite through the hydrolytic opening of the thiolactone ring nih.govnih.gov. The common Q192R polymorphism in the PON1 gene was proposed to influence the rate of active metabolite formation, with the PON1 QQ192 homozygous individuals showing lower plasma concentrations of the active metabolite nih.gov.

However, subsequent and more detailed biochemical studies have presented a more complex role for PON1. While PON1 does metabolize 2-oxo-clopidogrel by hydrolytic opening of the thiolactone ring, this action has been shown to predominantly lead to the formation of a pharmacologically inactive isomer nih.govresearchgate.net. Some studies indicate that while various cytochrome P450 enzymes can convert 2-oxo-clopidogrel to a sulfenic acid intermediate that forms the active metabolite, PON1 and PON3 are also capable of catalyzing the metabolism of 2-oxo-clopidogrel to the active thiol metabolite nih.gov. It is now understood that the formation of the active metabolite is a multistep biochemical process that also involves CYP enzymes mdpi.com.

Table 1: Enzymes Involved in the Metabolism of this compound

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Resulting Metabolite |

|---|---|---|---|

| Paraoxonase | PON1, PON3 | Hydrolysis of thiolactone ring | Active thiol metabolite and inactive endo-thiol isomer |

| Cytochrome P450 | CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Oxidation to sulfenic acid intermediate | Active thiol metabolite |

Formation of Inactive Isomers via Hydrolytic Cleavage

The hydrolytic cleavage of the thiolactone ring of 2-oxo-clopidogrel does not exclusively yield the active metabolite. A significant pathway, particularly that mediated by PON1, results in the formation of inactive isomers nih.govnih.gov. This process involves the hydrolytic opening of the thiolactone ring, which can lead to the formation of a pharmacologically inactive endo-thiol isomer nih.govresearchgate.net. The formation of this inactive isomer is characterized by the migration of the double bond into the piperidine (B6355638) ring mdpi.com.

Identification and Characterization of Reactive Intermediates (e.g., Sulfenic Acid)

The conversion of 2-oxo-clopidogrel to its active thiol metabolite is not a direct hydrolysis but proceeds through the formation of a highly reactive and unstable intermediate. This intermediate has been identified as a sulfenic acid derivative nih.govnih.govresearchgate.net.

The formation of the sulfenic acid intermediate occurs through the oxidation of 2-oxo-clopidogrel, a reaction catalyzed by various cytochrome P450 enzymes nih.govnih.gov. This intermediate is a key branching point in the metabolic pathway. The subsequent reduction of the sulfenic acid, often facilitated by glutathione (GSH), leads to the opening of the thiolactone ring and the formation of a glutathionyl conjugate nih.govresearchgate.netresearchgate.net. A thiol-disulfide exchange then yields the active thiol metabolite nih.govresearchgate.net. The sulfenic acid intermediate can be trapped in situ with dimedone for characterization researchgate.net.

Table 2: Key Steps in the Bioactivation of this compound

| Step | Process | Key Enzymes/Molecules | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation | Cytochrome P450 enzymes | Sulfenic acid intermediate |

| 2 | Reduction and Ring Opening | Glutathione (GSH) | Glutathionyl conjugate |

| 3 | Thiol-Disulfide Exchange | Active thiol metabolite |

Stereochemical Considerations and Isomerism of ± 2 Oxo Clopidogrel and Its Metabolites

Diastereomeric Forms of 2-Oxo-Clopidogrel

(±)-2-Oxo-clopidogrel is an intermediate metabolite of clopidogrel (B1663587). pharmaffiliates.comcaymanchem.com It is not a single entity but exists as a mixture of diastereomers. caymanchem.comsynzeal.comaxios-research.com This isomerism arises from the presence of two chiral centers in its molecular structure. The chemical name for the compound is Methyl 2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate. synzeal.com

Research has led to the isolation of specific, substantially pure isomers, such as (7aS,2'S)-2-oxo-clopidogrel. google.com The administration of the substantially pure (7aS,2'S) isomer is proposed to produce fewer inactive metabolites in the body. google.com This approach aims to reduce the metabolic load on the cytochrome P450 (CYP) enzyme system and potentially enhance the formation of the desired active metabolite. google.com

Formation and Characterization of Thiol Metabolite Isomers (H1, H2, H3, H4)

The metabolic conversion of 2-oxo-clopidogrel proceeds to form a family of eight potential stereoisomers of the active thiol metabolite. semanticscholar.orgnih.govresearchgate.net However, in vitro and in vivo studies have identified four primary diastereoisomeric thiol metabolites, designated H1, H2, H3, and H4. clinpgx.orghmdb.camdpi.com The formation of these isomers is a critical step, as only one possesses the desired pharmacological activity. nih.govclinpgx.org

The stereochemistry of these isomers is defined by the configuration at two key positions: the C4 chiral center and the C3-C16 exocyclic double bond. mdpi.comresearchgate.net

Trans Isomers (H1 and H2): These isomers are characterized by a trans configuration at the exocyclic double bond. mdpi.com

Cis Isomers (H3 and H4): These isomers possess a cis configuration at the exocyclic double bond. mdpi.com

Analyses of clinical samples have shown that only the cis isomers, H3 and H4, are formed in vivo. mdpi.com Further investigation has revealed that the H4 isomer is the primary active metabolite responsible for the antiplatelet effects. clinpgx.orgmdpi.com The configuration of the thiol group appears to be a crucial determinant of biological activity. mdpi.com The highly reactive and unstable nature of the free thiol group in these metabolites necessitates stabilization techniques, such as derivatization, for accurate structural elucidation. semanticscholar.orgnih.gov

| Isomer | Double Bond Configuration (C3-C16) | In Vivo Presence | Pharmacological Activity |

|---|---|---|---|

| H1 | Trans | Not Detected | Inactive |

| H2 | Trans | Not Detected | Inactive |

| H3 | Cis | Detected | Inactive |

| H4 | Cis | Detected | Active |

Stereoselective Enzymatic Metabolism of 2-Oxo-Clopidogrel

The conversion of 2-oxo-clopidogrel to its thiol metabolites is a stereoselective process catalyzed by various cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net The key enzymes identified as being involved in this second oxidative step are CYP2B6, CYP2C9, CYP2C19, and CYP3A4. caymanchem.comnih.govclinpgx.orgnih.gov

Kinetic studies using human liver microsomes (HLMs) have demonstrated a clear stereoselectivity in the formation of the H3 and H4 isomers. The intrinsic clearance (CLint) for the formation of the inactive H3 isomer from 2-oxo-clopidogrel was found to be 3.1-fold higher than that for the formation of the active H4 isomer, indicating a metabolic preference for the H3 pathway. researchgate.netresearchgate.net

The contribution of individual CYP enzymes to this process is also stereoselective. While multiple enzymes can produce the active metabolite, their efficiencies and preferences for forming H3 versus H4 differ. researchgate.netresearchgate.net For example, kinetic analyses with expressed enzymes have shown that CYP2B6, CYP2C19, and CYP3A4 contribute to the formation of H4. researchgate.netresearchgate.net The ratio of H3 to H4 formation varies depending on the specific CYP enzyme catalyzing the reaction. researchgate.netresearchgate.net

| CYP Isozyme | Contribution to H4 Formation (%) | Intrinsic Clearance Ratio (H3 formation / H4 formation) |

|---|---|---|

| CYP2B6 | 18.5% | 2.2 |

| CYP2C19 | 26.1% | 1.0 |

| CYP3A4 | 53.5% | 1.7 |

Epimerization and Tautomerism of 2-Oxo-Clopidogrel and its Intermediates

The chemical stability and reactivity of 2-oxo-clopidogrel are influenced by epimerization and tautomerism. Research has shown that the two diastereomers of 2-oxo-clopidogrel undergo rapid epimerization at physiological pH. researchgate.netresearchgate.net Epimerization is a process where the configuration at one of multiple chiral centers in a molecule is inverted. This rapid interconversion between diastereomers can affect the substrate pool available for the subsequent stereoselective enzymatic reactions. researchgate.netresearchgate.net

Tautomerism is also a relevant consideration in the formation of 2-oxo-clopidogrel. The initial metabolic step involves the oxidation of clopidogrel's thiophene (B33073) ring by a CYP monooxygenase to form an unstable thiophene epoxide. researchgate.net This intermediate can then isomerize into a 2-hydroxythiophene, which exists in tautomeric equilibrium with its thiolactone forms, 2-oxo-clopidogrel. researchgate.net This tautomeric shift from the enol (2-hydroxythiophene) to the keto (2-oxo-clopidogrel) form is a crucial step in the bioactivation pathway.

Enzyme Kinetics and Mechanistic Studies of ± 2 Oxo Clopidogrel Metabolism

Determination of Kinetic Parameters for 2-Oxo-Clopidogrel Formation

The initial oxidative step, the conversion of clopidogrel (B1663587) to its intermediate metabolite, 2-oxo-clopidogrel, is catalyzed by several cytochrome P450 (CYP) enzymes. In vitro studies using cDNA-expressed human P450 isoforms have identified CYP1A2, CYP2B6, and CYP2C19 as the primary contributors to this reaction. novapublishers.com The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), quantify the efficiency and capacity of each enzyme in this conversion. These studies allow for the estimation of the in vitro intrinsic clearance (CL_int = V_max/K_m) and the fractional contribution (f_m) of each enzyme to the metabolite's formation. nih.gov

Kinetic analyses have shown that CYP2C19 contributes most significantly to the formation of 2-oxo-clopidogrel, followed by CYP1A2 and CYP2B6. novapublishers.comnih.gov However, the involvement of other enzymes like CYP3A4 has been noted as inconsistent across different in vitro systems. nih.gov

Table 1: Enzyme Kinetic Parameters for the Formation of 2-Oxo-Clopidogrel from Clopidogrel

This table is interactive. Users can sort and filter the data.

| Enzyme | Contribution (f_mCYP) |

| CYP1A2 | 35.8% |

| CYP2B6 | 19.4% |

| CYP2C19 | 44.9% |

| Data sourced from in vitro studies with cDNA-expressed human P450 isoforms. novapublishers.comnih.gov |

Determination of Kinetic Parameters for 2-Oxo-Clopidogrel Conversion to Active Metabolite

The second bioactivation step involves the conversion of 2-oxo-clopidogrel into the pharmacologically active thiol metabolite. This step is also mediated by multiple CYP enzymes, with significant contributions from CYP2B6, CYP2C9, CYP2C19, and CYP3A4. novapublishers.comnih.gov Kinetic studies using expressed enzymes have been performed to determine the intrinsic clearance for the formation of the active metabolite's isomers (H3 and H4, with H4 being the active form in humans) from 2-oxo-clopidogrel. researchgate.net

Table 2: Enzyme Contributions to the Formation of Active Metabolite (H4) from 2-Oxo-Clopidogrel

This table is interactive. Users can sort and filter the data.

| Enzyme | Contribution to H4 Formation |

| CYP2B6 | 18.5% |

| CYP2C19 | 26.1% |

| CYP3A4 | 53.5% |

| Data derived from kinetic studies using expressed enzymes. researchgate.net |

This table is interactive. Users can sort and filter the data.

| Enzyme | Contribution (f_mCYP) |

| CYP2B6 | 32.9% |

| CYP2C9 | 6.76% |

| CYP2C19 | 20.6% |

| CYP3A4 | 39.8% |

| Data sourced from in vitro studies with cDNA-expressed human P450 isoforms. novapublishers.com |

Analysis of Multiphasic Kinetics in Bioactivation Steps

Detailed kinetic analysis of clopidogrel's metabolism reveals that the bioactivation process does not follow simple Michaelis-Menten kinetics. Instead, both the formation of 2-oxo-clopidogrel from clopidogrel and the subsequent conversion to the active metabolite exhibit multiphasic kinetics. researchgate.net This phenomenon suggests the involvement of multiple enzymes (or multiple binding sites on a single enzyme) with different affinities for the substrate. The kinetic data for both steps can be adequately described by a two-enzyme model, reflecting the cooperative action of high-affinity and low-affinity enzymes. researchgate.net

Investigation of Co-factor Requirements for Enzymatic Reactions

The enzymatic reactions involved in the metabolism of 2-oxo-clopidogrel are dependent on specific co-factors.

NADPH : As the metabolism is catalyzed by cytochrome P450 enzymes, the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is essential. nih.gov NADPH acts as the electron donor for the CYP enzyme system, which is necessary for the oxidative reactions in both the formation of 2-oxo-clopidogrel and its conversion to the active metabolite. nih.govfrontiersin.org

Glutathione (B108866) (GSH) : In the second activation step, after 2-oxo-clopidogrel is oxidized to an unstable sulfenic acid intermediate, Glutathione (GSH) plays a crucial role. researchgate.net GSH reduces the sulfenic acid, leading to the opening of the thiolactone ring and the formation of a glutathionyl conjugate. researchgate.netresearchgate.net This is followed by a thiol-disulfide exchange, which ultimately yields the active thiol metabolite. researchgate.net While GSH is the most efficient endogenous reductant for this reaction, other thiol compounds like L-cysteine can also facilitate the formation of the active metabolite, albeit at a lower rate. researchgate.net

Reaction Mechanisms of Oxidative and Hydrolytic Ring Opening

The opening of the thiolactone ring of 2-oxo-clopidogrel is the definitive step in generating the active metabolite and can occur through distinct mechanisms.

Oxidative Ring Opening : This is the pharmacologically relevant pathway leading to the active metabolite. It is initiated by P450-catalyzed S-oxidation of the 2-oxo-clopidogrel intermediate, which forms a reactive thiolactone S-oxide intermediate. nih.govacs.org This bioactivating S-oxidation creates two electrophilic sites on the molecule: one at the carbonyl carbon (Site A) and a second at the allylic bridge carbon (Site B). nih.govacs.org The desired reaction pathway involves a nucleophilic attack by water at Site A, followed by thioester hydrolysis, which cleaves the thiolactone ring to yield a sulfenic acid intermediate. This intermediate is then reduced (typically by GSH) to the active thiol metabolite. nih.govacs.org However, the reactive nature of the S-oxide intermediate means that alternative reactions can occur, such as conjugation with GSH, leading to pathways that attenuate the formation of the active drug. nih.govacs.org

Hydrolytic Ring Opening : An alternative, inactivating pathway involves the direct hydrolysis of the 2-oxo-clopidogrel thiolactone ring. This reaction can be catalyzed by enzymes such as paraoxonase-1 (PON1). researchgate.net This hydrolytic cleavage, however, leads to the formation of a pharmacologically inactive endo-thiol isomer, which does not contribute to the antiplatelet effect. researchgate.net This pathway represents a metabolic dead-end in the bioactivation of clopidogrel.

Factors Influencing ± 2 Oxo Clopidogrel Metabolism in Research Models

Genetic Polymorphisms of Metabolic Enzymes and their Impact on 2-Oxo-Clopidogrel Levels

The enzymatic pathways responsible for the metabolism of (±)-2-oxo clopidogrel (B1663587) are governed by genes that exhibit common variations, or polymorphisms, within the population. These genetic differences can lead to enzymes with altered activity, which in turn affects the metabolic phenotype of an individual.

Influence of CYP2C19 Genotypes (e.g., *2, *17) on 2-Oxo-Clopidogrel Formation and Further Metabolism

The cytochrome P450 enzyme CYP2C19 plays a pivotal role in both the formation of (±)-2-oxo clopidogrel from its parent compound and its subsequent conversion to the active metabolite. clinpgx.orgnih.govhee.nhs.uk Genetic variations in the CYP2C19 gene are well-documented and have a significant impact on the pharmacokinetics of clopidogrel.

The CYP2C192 allele is a loss-of-function variant that leads to reduced enzyme activity. researchgate.nettdl.org Individuals carrying this allele exhibit diminished conversion of clopidogrel to this compound and, consequently, reduced formation of the active metabolite. bohrium.comcancer.govnih.gov This impaired metabolism can result in lower levels of platelet inhibition. nih.goviu.edu Studies have shown that carriers of the CYP2C192 allele have a higher risk of adverse cardiovascular events when treated with clopidogrel. nih.gov

Conversely, the CYP2C1917 allele is a gain-of-function variant associated with increased enzyme activity. nih.govclevelandheartlab.com Carriers of this allele are often referred to as ultra-rapid metabolizers and may exhibit enhanced formation of this compound and the active metabolite. nih.gov This can lead to a greater antiplatelet effect, but also a potentially increased risk of bleeding. clevelandheartlab.com However, some studies have not found a consistent association between the CYP2C1917 allele and clinical outcomes. nih.gov

| Genotype | Effect on Enzyme Activity | Impact on this compound Levels | Consequence for Active Metabolite Formation |

|---|---|---|---|

| CYP2C191/1 (Normal Metabolizer) | Normal | Normal formation | Normal |

| CYP2C191/2 or 1/3 (Intermediate Metabolizer) | Reduced | Reduced formation | Reduced |

| CYP2C192/2 or 2/3 (Poor Metabolizer) | Significantly Reduced | Significantly reduced formation | Significantly Reduced |

| CYP2C191/17 (Rapid Metabolizer) | Increased | Potentially increased formation | Increased |

| CYP2C1917/17 (Ultra-rapid Metabolizer) | Significantly Increased | Potentially significantly increased formation | Significantly Increased |

Impact of Other CYP Polymorphisms (e.g., CYP3A4)

While CYP2C19 is a major contributor, other cytochrome P450 enzymes, such as CYP3A4, are also involved in the metabolic activation of clopidogrel. clinpgx.orgnih.gov CYP3A4 is particularly implicated in the second oxidative step, the conversion of this compound to the active thiol metabolite. clinpgx.orgnih.gov

Polymorphisms in the CYP3A4 gene, such as the CYP3A41G allele, have been investigated for their potential influence on clopidogrel's efficacy. However, research has shown that this particular polymorphism may not be a significant contributor to the variability in the pharmacokinetic and pharmacodynamic response to clopidogrel. nih.govresearchgate.net Studies have found no significant differences in the plasma concentrations of clopidogrel and its metabolites between carriers of the CYP3A41G allele and those with the wild-type genotype. nih.gov While some research initially suggested a link between certain CYP3A4 polymorphisms and reduced platelet inhibition, subsequent studies have failed to consistently replicate this association. mdpi.com

Effects of PON1 Polymorphisms on 2-Oxo-Clopidogrel Metabolism

Paraoxonase-1 (PON1), an enzyme primarily associated with high-density lipoprotein, has been proposed to play a role in the conversion of this compound to its active metabolite. nih.govahajournals.org The PON1 Q192R polymorphism has been a focus of research in this area. nih.gov

Initial in vitro studies suggested that PON1 is a key enzyme in this metabolic step and that the QQ192 genotype was associated with a lower rate of clopidogrel's metabolic activation. ahajournals.org However, subsequent clinical studies have yielded conflicting results. nih.gov Several investigations have found no significant association between the PON1 Q192R polymorphism and the formation of the active metabolite or the antiplatelet response to clopidogrel. nih.govahajournals.org Therefore, while the role of PON1 in the metabolism of this compound has been a subject of scientific inquiry, its clinical significance remains a matter of debate. nih.gov

Drug-Drug Interactions (DDIs) Affecting Enzymes in 2-Oxo-Clopidogrel Pathways

The metabolism of this compound can be significantly altered by the co-administration of other drugs that inhibit or induce the enzymes involved in its metabolic pathways. These drug-drug interactions can lead to either reduced efficacy or increased risk associated with clopidogrel therapy.

Inhibition/Induction of CYPs by Co-administered Agents (e.g., Simvastatin, Omeprazole)

Omeprazole (B731) , a proton pump inhibitor (PPI), is a known inhibitor of CYP2C19. www.gov.ukresearchgate.net Co-administration of omeprazole with clopidogrel can significantly reduce the metabolic activation of clopidogrel, leading to lower plasma concentrations of its active metabolite. nih.govnih.gov This interaction is due to the competitive inhibition of CYP2C19, the key enzyme in the bioactivation pathway. www.gov.uk Consequently, the antiplatelet effect of clopidogrel can be diminished in the presence of omeprazole. nih.gov It is important to note that this interaction may not be a class effect for all PPIs. goodrx.com

| Co-administered Drug | Enzyme(s) Affected | Mechanism of Interaction | Impact on this compound Levels |

|---|---|---|---|

| Simvastatin | CYP3A4, CES1 | Inhibition | Enhanced formation |

| Omeprazole | CYP2C19 | Inhibition | Reduced subsequent metabolism |

Impact on Formation and Subsequent Metabolism of 2-Oxo-Clopidogrel

The clinical ramification of these drug-drug interactions is a modification of the plasma concentration of this compound and, ultimately, the active metabolite. For instance, the inhibition of CYP2C19 by omeprazole directly curtails the conversion of clopidogrel to this compound and its subsequent metabolism, thereby reducing the generation of the active thiol metabolite responsible for platelet inhibition. certara.com.cnahajournals.org This can lead to a sub-optimal therapeutic response to clopidogrel.

Role of Carboxylesterase 1 (CES1) in Competing Hydrolytic Pathways of Clopidogrel and 2-Oxo-Clopidogrel

The metabolic cascade of clopidogrel involves two major competing routes, both heavily influenced by CES1. researchgate.net The primary route, accounting for approximately 85-90% of an administered clopidogrel dose, is a rapid hydrolysis of the parent drug by CES1 into an inactive carboxylic acid derivative. researchgate.netnih.govnih.gov This action significantly reduces the amount of parent compound available for the bioactivation pathway. researchgate.net

The second, smaller fraction of clopidogrel escapes this initial hydrolysis and is oxidized by cytochrome P450 enzymes to form the intermediate metabolite, (±)-2-oxo-clopidogrel. nih.govresearchgate.net At this crucial juncture, CES1 again acts as a key metabolic switch. gbcbiotech.com It can hydrolyze (±)-2-oxo-clopidogrel into its own inactive carboxylic acid metabolite, 2-oxo-clopidogrel carboxylate. researchgate.net This hydrolysis represents a direct competing pathway to the final activation step, where (±)-2-oxo-clopidogrel is converted to the active thiol metabolite. gbcbiotech.comresearchgate.net

Research has demonstrated that both clopidogrel and (±)-2-oxo-clopidogrel are efficiently hydrolyzed by wild-type CES1. researchgate.net The enzymatic kinetics of these reactions have been characterized, revealing differences in the affinity and turnover rate of CES1 for each substrate.

| Substrate | Vmax (pmol/min/mg protein) | Km (μM) |

|---|---|---|

| Clopidogrel | 3558 ± 371 | 62.7 ± 15.4 |

| (±)-2-Oxo-clopidogrel | 158.1 ± 16.2 | 2.4 ± 0.6 |

Kinetic parameters of wild-type CES1-mediated hydrolysis of clopidogrel and (±)-2-oxo-clopidogrel. researchgate.net

The data indicates that while CES1 has a much higher maximum reaction velocity (Vmax) for clopidogrel, its binding affinity (inversely related to Km) is substantially greater for (±)-2-oxo-clopidogrel.

The critical role of CES1 in these competing pathways is further highlighted by studies involving CES1 inhibitors and genetic variants. Co-incubation of clopidogrel with the CES1 inhibitor bis(4-nitrophenyl) phosphate (B84403) in human liver S9 fractions resulted in a significant decrease in the formation of carboxylate metabolites. researchgate.net Concurrently, this inhibition led to a significant increase in the concentrations of clopidogrel, (±)-2-oxo-clopidogrel, and the active thiol metabolite. nih.govresearchgate.net Similarly, alcohol has been shown to inhibit the hydrolysis of both clopidogrel and (±)-2-oxo-clopidogrel, with a much lower IC50 value for (±)-2-oxo-clopidogrel (6 mM) compared to clopidogrel (161 mM), suggesting a more potent inhibition of the intermediate metabolite's breakdown. nih.govtandfonline.com

Furthermore, genetic polymorphisms in the CES1 gene can lead to functionally impaired enzymes. For instance, the CES1 variant G143E (rs71647871) exhibits a complete lack of catalytic activity towards the hydrolysis of both clopidogrel and (±)-2-oxo-clopidogrel. nih.govresearchgate.netclinpgx.org This functional impairment shunts the metabolic pathway away from the formation of inactive acid derivatives, thereby increasing the available pool of (±)-2-oxo-clopidogrel and leading to higher levels of the active metabolite. gbcbiotech.com In essence, deficient CES1 activity, whether due to chemical inhibition or genetic variation, redirects clopidogrel metabolism from the primary inactivation route towards the bioactivation pathway. nih.govtandfonline.com

Analytical and Synthetic Methodologies for Research on ± 2 Oxo Clopidogrel

Synthetic Routes for Obtaining (±)-2-Oxo Clopidogrel (B1663587) for Research Standards

Obtaining pure (±)-2-oxo clopidogrel is essential for its use as a reference standard in analytical studies. The primary route for this is through biocatalytic synthesis, which mimics the initial metabolic pathway of the parent drug, clopidogrel.

The metabolic conversion of clopidogrel involves a two-step oxidative process. The first step, the formation of 2-oxo-clopidogrel, is catalyzed in vivo by cytochrome P450 (CYP) enzymes, particularly CYP2C19, CYP1A2, and CYP2B6. nih.gov For laboratory-scale synthesis, this reaction can be effectively mimicked using fungal unspecific peroxygenases (UPOs). nih.gov These enzymes are capable of performing P450-like oxidation reactions but require only a hydroperoxide as an oxidant, simplifying the reaction setup. nih.gov

A described biocatalytic method involves the use of a UPO from the agaric fungus Marasmius rotula (MroUPO). nih.gov In this process, clopidogrel is converted to 2-oxo-clopidogrel in a phosphate-buffered system. The reaction conditions are optimized for parameters such as pH, hydrogen peroxide concentration, and the presence of organic solvents like acetone (B3395972) to ensure efficient conversion. nih.govnih.gov Following the reaction, the product, 2-oxo-clopidogrel, can be isolated and purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield a standard of high purity suitable for research applications. nih.gov The structure of the resulting metabolite is then confirmed via mass spectrometry and NMR spectroscopy. nih.gov

Chromatographic Techniques for Quantification in Research Studies

Chromatography is the cornerstone for the quantification of this compound in biological matrices. Various techniques have been developed to achieve the necessary sensitivity, selectivity, and throughput for research applications.

Reversed-phase HPLC (RP-HPLC) provides a reliable and accessible method for the determination of this compound. A validated RP-HPLC method has been developed for the simultaneous determination of clopidogrel and its 2-oxo metabolite. The method demonstrates good accuracy, precision, and specificity, making it suitable for quality control and impurity profiling in research settings.

| Parameter | Condition |

|---|---|

| Stationary Phase | Kinetex C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : 20mM Phosphate (B84403) Buffer (pH 3.0) (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

For high-throughput analysis, particularly in biological samples like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity. nih.gov Several LC-MS/MS methods have been established to determine this compound concentrations for pharmacokinetic studies. nih.govresearchgate.net

Sample preparation typically involves liquid-liquid extraction from the plasma matrix using a solvent like methyl t-butyl ether. nih.gov Chromatographic separation is achieved on a C18 column. nih.gov Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.gov This technique allows for the specific monitoring of the precursor-to-product ion transition for 2-oxo clopidogrel, minimizing interference from other matrix components. nih.gov

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | Sapphire C18 / Other C18 columns |

| Mobile Phase | Isocratic elution with acetonitrile and deionized water containing 0.1% formic acid |

| Retention Time | Approximately 3.79 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 338.0 → 183.0 |

| Linearity Range | 0.50 to 50.0 ng/mL in human plasma nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL in human plasma nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers significant advantages over conventional HPLC, including faster analysis times and higher resolution. A sensitive and rapid UHPLC-MS/MS method has been developed for the simultaneous quantification of clopidogrel and its metabolites. sigmaaldrich.com By using sub-2 µm particle columns, run times can be dramatically reduced to as little as 1.5 minutes. sigmaaldrich.com This high-throughput capability is invaluable for large-scale pharmacokinetic studies. The coupling of a Diode Array Detector (DAD) provides additional spectral information that can aid in peak identification and purity assessment, complementing the mass data from the MS detector.

Spectroscopic Characterization Techniques for Structural Elucidation

The structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure and functional groups.

UV Spectroscopy : Ultraviolet (UV) spectroscopy is used to identify the presence of chromophores in the molecule. This compound exhibits a characteristic maximum absorbance (λmax) that can be used for preliminary identification and quantification.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a related degradation product, 2-(2-chlorophenyl)-2-oxoacetic acid, shows characteristic absorption bands for the carboxylic acid O-H stretch (3431 cm⁻¹), C=O stretch of the carboxylic acid (1732 cm⁻¹), and the ketone C=O stretch (1645 cm⁻¹). ijper.org Similar analysis is applied to confirm the presence of the thiolactone and ester carbonyl groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for unambiguous structural elucidation. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms and confirm the final structure. researchgate.net The structure of biocatalytically synthesized 2-oxo-clopidogrel has been confirmed using such NMR techniques. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) : GC/MS is used to determine the molecular weight and fragmentation pattern of the compound. ijper.org The mass spectrum provides a molecular fingerprint that aids in identification. For this compound, the mass spectrometer is optimized to detect its specific molecular ion and characteristic fragment ions, which is also the basis for quantification in LC-MS/MS methods. nih.gov

Method Validation for Research Applications

For any analytical method to be considered reliable for research, it must undergo rigorous validation. Validation ensures that the method is suitable for its intended purpose. Key validation parameters are defined by international guidelines and include accuracy, precision, specificity, and robustness. nih.govresearchgate.net

Accuracy : This parameter measures the closeness of the experimental value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery or relative error (RE). For LC-MS/MS methods quantifying 2-oxo-clopidogrel, mean accuracy values are typically required to be within ±15%. nih.gov

Precision : Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the relative standard deviation (RSD). RSD values are generally required to be less than 15%. nih.gov

Specificity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. nih.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

| Parameter | Concentration Level | Acceptance Criteria | Reported Value |

|---|---|---|---|

| Accuracy (%RE) | LLOQ (0.50 ng/mL) | ±20% | 10.4% |

| QC Samples | ±15% | Within limits | |

| Precision (%RSD) | LLOQ (0.50 ng/mL) | ≤20% | 5.1% |

| QC Samples | ≤15% | Within limits |

In Vitro Research Models for Studying ± 2 Oxo Clopidogrel Metabolism

Application of Human Liver Microsomes (HLMs) in Metabolic Studies

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a cornerstone for in vitro drug metabolism research. nih.gov Studies utilizing HLMs have been pivotal in identifying the CYP isoforms responsible for the two-step activation of clopidogrel (B1663587).

The first step, the oxidation of clopidogrel to 2-oxo clopidogrel, has been shown to be catalyzed by several CYP enzymes. There is a general consensus from in vitro studies for the involvement of CYP1A2 and CYP2B6 in this initial conversion. nih.gov However, the roles of other enzymes like CYP2C19 and CYP3A4 in this first step have yielded inconsistent results, with their contributions appearing to be dependent on the specific in vitro test system and laboratory conditions. nih.gov

For the second metabolic step, the conversion of 2-oxo clopidogrel to its active thiol metabolite, HLMs have also been extensively used. nih.gov Research indicates that all major drug-metabolizing CYP enzymes are capable of converting 2-oxo clopidogrel into a sulfenic acid intermediate, which then forms the active thiol metabolite. nih.gov Specifically, incubations of 2-oxo clopidogrel with HLMs in the presence of a trapping agent confirmed the formation of this sulfenic acid intermediate in an NADPH-dependent manner, a hallmark of CYP-mediated reactions. nih.gov

Kinetic studies with HLMs have further detailed the stereoselective metabolism of 2-oxo clopidogrel. The intrinsic clearance (CLint) for the formation of the H3 thiol isomer from 2-oxo clopidogrel in HLMs was found to be 3.1-fold higher than that for the formation of the pharmacologically active H4 isomer, indicating a preference for the formation of H3. semanticscholar.org

| Metabolic Step | Enzymes Implicated | Key Findings | Citations |

|---|---|---|---|

| Clopidogrel → 2-Oxo Clopidogrel | CYP1A2, CYP2B6, CYP2C19, CYP3A4 | Consistent involvement of CYP1A2 and CYP2B6. Role of CYP2C19 and CYP3A4 is variable depending on the study. | nih.govclinpgx.org |

| 2-Oxo Clopidogrel → Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Multiple CYP enzymes can catalyze this step. Stereoselective formation favoring the H3 isomer over the active H4 isomer. | nih.govsemanticscholar.org |

Utilization of Recombinant Cytochrome P450 Enzymes (e.g., Supersomes)

To dissect the specific contributions of individual CYP isoforms to the metabolism of this compound, researchers utilize systems containing single, overexpressed human CYP enzymes, such as Supersomes™. These are vesicles derived from insect cells infected with baculovirus containing cDNA for a specific human P450 enzyme and NADPH-cytochrome P450 reductase.

Studies using these recombinant enzymes have confirmed that multiple CYP isoforms can participate in the conversion of clopidogrel to 2-oxo clopidogrel, including CYP1A2, CYP2B6, and CYP2C19. nih.gov When 2-oxo clopidogrel is used as the substrate, recombinant CYP2B6, CYP2C9, CYP2C19, and CYP3A4 have all been shown to produce the active thiol metabolite. clinpgx.orgnih.gov

Kinetic analyses with Supersomes have helped to estimate the relative contributions of these enzymes to the formation of the active metabolite from 2-oxo clopidogrel. nih.gov These studies have provided valuable data on the enzymatic efficiency of each isoform in this critical bioactivation step. For example, one study estimated the contributions of CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to the formation of the active metabolite to be 32.9%, 6.76%, 20.6%, and 39.8%, respectively. nih.gov Another kinetic analysis using Supersomes for the conversion of 2-oxo-clopidogrel to the active thiol metabolite yielded fractional contributions (fmCYP) of 0.33 for CYP2B6, 0.07 for CYP2C9, 0.20 for CYP2C19, and 0.40 for CYP3A4. nih.gov

| CYP Isoform | Estimated Contribution (%) - Study 1 | Fractional Contribution (fmCYP) - Study 2 | Citations |

|---|---|---|---|

| CYP2B6 | 32.9% | 0.33 | nih.govnih.gov |

| CYP2C9 | 6.76% | 0.07 | nih.govnih.gov |

| CYP2C19 | 20.6% | 0.20 | nih.govnih.gov |

| CYP3A4 | 39.8% | 0.40 | nih.govnih.gov |

Studies in Human Hepatic Cells and β-Lymphoblast Cells

While microsomes and recombinant enzymes are powerful tools, they lack the cellular complexity and regulatory mechanisms of intact cells. Therefore, studies in human hepatic cells and other cell lines expressing metabolizing enzymes provide a more physiologically relevant context for studying this compound metabolism.

Human β-lymphoblast cells engineered to express specific CYP enzymes have been used to confirm the findings from recombinant enzyme systems. For instance, β-lymphoblast cells expressing CYP2B6, CYP2C9, CYP2C19, or CYP3A4 were all shown to be capable of converting 2-oxo-clopidogrel into its active thiol metabolite. nih.gov These cellular models offer the advantage of an intact cellular environment, which can influence enzyme activity and metabolite transport.

Assessment of Intestinal Metabolism using Models like Caco-2 Cells

The intestine plays a significant role in the first-pass metabolism of many orally administered drugs. nih.gov The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model of the intestinal epithelium. mdpi.com When cultured, these cells differentiate to form a polarized monolayer with a brush border and tight junctions, mimicking the barrier and transport functions of the small intestine. nih.govnih.gov

Caco-2 cells express a variety of drug-metabolizing enzymes, including several cytochrome P450 isoforms, making them a useful tool for investigating pre-systemic drug metabolism. nih.gov Given that clopidogrel is administered orally and undergoes extensive first-pass metabolism, understanding its conversion in the gut is crucial. clinpgx.orgnih.gov The Caco-2 model allows for the study of both the permeability of clopidogrel and its potential metabolism to this compound within the intestinal barrier itself.

Biocatalytic Syntheses of 2-Oxo-Clopidogrel using Fungal Peroxygenases

Unspecific peroxygenases (UPOs) are fungal enzymes that can catalyze a broad range of oxidation reactions, often mimicking the activity of cytochrome P450s. nih.gov These enzymes have emerged as promising biocatalysts for the synthesis of drug metabolites. semanticscholar.org

Advanced Research Perspectives on ± 2 Oxo Clopidogrel

Computational Approaches to Metabolic Prediction and Drug-Drug-Gene Interactions

The metabolic pathway of clopidogrel (B1663587) to its active form is a multi-step process, with (±)-2-oxo clopidogrel being a critical intermediate metabolite. nih.govnih.gov Computational modeling has become an indispensable tool for understanding the complexities of this bioactivation and predicting interactions.

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.gov Whole-body PBPK models have been developed for clopidogrel and its key metabolites, including 2-oxo-clopidogrel, clopidogrel carboxylic acid, clopidogrel acyl glucuronide, and the active thiol metabolite. nih.govresearchgate.net These comprehensive parent-metabolite models are constructed using software like PK-Sim® and incorporate data from numerous plasma concentration-time profiles. researchgate.netmdpi.com

A key function of these models is to simulate the complex interplay of enzymes involved in the metabolic cascade. For instance, models incorporate biotransformation pathways mediated by carboxylesterase 1 (CES1), CES2, Cytochrome P450 (CYP) enzymes like CYP2C19 and CYP3A4, and Uridine 5'-diphospho-glucuronosyltransferase (UGT) 2B7. researchgate.netmdpi.com The conversion of clopidogrel to 2-oxo-clopidogrel is primarily handled by CYP enzymes, and the subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite also involves multiple CYPs. nih.govclinpgx.org

PBPK models are particularly powerful in predicting drug-gene interactions (DGI) and drug-drug interactions (DDI). nih.govresearchgate.net They can simulate the impact of genetic polymorphisms on metabolism, such as incorporating different CYP2C19 metabolizer phenotypes (poor, intermediate, and extensive). nih.govnih.gov This allows for the prediction of how genetic variations affect the plasma concentrations of 2-oxo-clopidogrel and the final active metabolite. nih.gov Such models have demonstrated good predictive performance, with predicted DGI and DDI concentration ratios often falling within a 2-fold margin of observed clinical values. nih.gov Furthermore, PBPK models can be adapted to specific populations, such as those of European or Japanese ancestry, by adjusting parameters like liver enzyme abundance to account for ethnic differences in pharmacokinetics. nih.gov

| Model Focus | Key Enzymes/Pathways Included | Primary Application | Software/Platform | Reference |

|---|---|---|---|---|

| Whole-body parent-metabolite model (Clopidogrel and 4 relevant metabolites) | CES1, CES2, CYP2C19, CYP3A4, UGT2B7 | Prediction of CYP2B6, CYP2C8, CYP2C19, and CYP3A4 DDI and DGI | PK-Sim® | researchgate.netmdpi.com |

| Sequential metabolism model | CYP450-dependent steps, focus on CYP2C19 phenotypes | Prediction of pharmacokinetic variability due to CYP2C19 genetic polymorphisms | Simcyp | nih.gov |

| Population model for European and Japanese ancestry | CES1 and CYP450 pathways (CYP2C19 focus) | Evaluation of inter-ethnic differences in pharmacokinetics | Simcyp Simulator | nih.gov |

| PBPK-PD model for CAD patients | CES1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Characterizing pharmacokinetic behaviors and anti-platelet effects | Not Specified | frontiersin.org |

In Silico ADMET Prediction for Metabolites

In silico tools provide a rapid and cost-effective alternative to experimental methods for predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of metabolites like this compound. researchgate.net Various computational platforms and databases, such as SwissADME, are utilized to estimate these crucial pharmacokinetic and toxicological characteristics. researchgate.net These predictions are vital in the early stages of drug development to identify potential liabilities and guide further research. nih.gov

The application of these computational tools allows researchers to forecast a range of properties for 2-oxo-clopidogrel. This includes its potential for oral absorption, distribution to tissues, metabolic stability, and routes of elimination. nih.gov By inputting the chemical structure of 2-oxo-clopidogrel, these programs can calculate physicochemical properties and predict its behavior within biological systems, helping to build a more complete profile of this key intermediate. researchgate.net

Comprehensive Investigation of Non-CYP, Non-PON Mediated Pathways

Approximately 85-90% of an absorbed clopidogrel dose is rapidly hydrolyzed by CES1 into an inactive carboxylic acid derivative, diverting it from the bioactivation pathway that forms 2-oxo-clopidogrel. nih.govmdpi.com Importantly, CES1 also acts on 2-oxo-clopidogrel itself. nih.govhmdb.ca Research indicates that about 50% of the formed 2-oxo-clopidogrel is hydrolyzed by CES1 into an inactive form, representing a significant off-ramp from the pathway leading to the active thiol metabolite. frontiersin.org This hydrolytic inactivation by CES is a critical factor influencing the net amount of 2-oxo-clopidogrel available for the final, essential conversion to the active metabolite. nih.govfrontiersin.org

Identification and Characterization of Novel or Minor Metabolites of 2-Oxo-Clopidogrel

The metabolism of (±)-2-oxo-clopidogrel is stereochemically complex and leads to several downstream products beyond the primary active metabolite. The conversion of 2-oxo-clopidogrel results in the formation of multiple stereoisomers of the active thiol metabolite. researchgate.net In vitro studies have shown that this can lead to a mixture of four stereoisomers, designated H1, H2, H3, and H4. researchgate.net However, in clinical samples, only the H3 and H4 isomers are typically observed, with only the H4 isomer being pharmacologically active. researchgate.netahajournals.org

In addition to the CYP-mediated pathway that produces the active H4 isomer, a minor pathway involving hydrolysis of 2-oxo-clopidogrel has been identified. nih.gov This pathway, which appears to be dependent on PON-1, results in the formation of an "endo-thiol" isomer. nih.gov This isomer is structurally different from the active metabolite, featuring a double bond that has migrated to an endocyclic position within the piperidine (B6355638) ring, and it is considered inactive. ahajournals.org

Further research into the bioactivation process has revealed other transient or minor metabolites. The oxidation of 2-oxo-clopidogrel by P450 enzymes is believed to form a highly unstable sulfenic acid intermediate. ahajournals.org This reactive species can be trapped by glutathione (B108866) (GSH) to form a mixed disulfide conjugate, which is then further reduced to yield the active thiol metabolite. ahajournals.org

| Metabolite Name/Class | Precursor | Key Enzyme(s)/Pathway | Pharmacological Activity | Reference |

|---|---|---|---|---|

| Thiol Metabolite (H4 Isomer) | This compound | CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Active | researchgate.netahajournals.org |

| Thiol Metabolite (H3 Isomer) | This compound | CYP2B6, CYP2C19, CYP3A4 | Inactive | ahajournals.org |

| Endo-thiol Isomer | This compound | PON-1 (Paraoxonase-1) | Inactive | nih.govahajournals.org |

| Sulfenic Acid Intermediate | This compound | CYP450 enzymes | Unstable Intermediate | ahajournals.org |

| Glutathionyl Conjugate | Sulfenic Acid Intermediate | Glutathione (GSH) | Intermediate | ahajournals.org |

| Inactive Carboxylic Acid Derivative | This compound | CES1 (Carboxylesterase 1) | Inactive | frontiersin.orghmdb.ca |

Systems Biology Approaches to Integrate Metabolic and Enzyme Kinetic Data

A systems biology approach, particularly through the lens of systems pharmacology, provides a holistic framework for understanding the complex network of reactions governing the fate of 2-oxo-clopidogrel. PBPK models are a prime example of this approach in action. nih.govmdpi.com They function by integrating disparate types of data into a unified, dynamic model that can simulate the behavior of the entire physiological system. nih.gov

These models serve as a platform to merge multi-level data, including:

Enzyme Kinetics: In vitro kinetic data for the various enzymes (CYPs, CES) that metabolize both clopidogrel and 2-oxo-clopidogrel are fundamental inputs. nih.govmdpi.com

Genetic Data: Information on genetic polymorphisms, such as those for CYP2C19, is incorporated to predict how an individual's genetic makeup will alter metabolic pathways and drug response (pharmacogenomics). nih.govmdpi.com

Physiological Data: The models are built upon a foundation of physiological parameters representing different organs and blood flows, allowing for a realistic simulation of drug distribution and elimination. nih.gov

Clinical Data: Data from clinical studies, including plasma concentration profiles of the parent drug and its metabolites, are used to build, verify, and refine the model's predictive accuracy. nih.govmdpi.com

By integrating these diverse datasets, systems pharmacology models can elucidate the relative contributions of different metabolic pathways, predict the impact of co-administered drugs that inhibit or induce key enzymes, and explain the inter-individual variability in response that is observed clinically. nih.gov This integrated approach moves beyond studying single enzymes in isolation to providing a comprehensive, system-wide understanding of 2-oxo-clopidogrel pharmacokinetics.

常见问题

Q. What genetic polymorphisms significantly impact this compound metabolism, and how should these be integrated into pharmacogenomic studies?

- CYP2C19 loss-of-function alleles (e.g., *2, 3) reduce this compound conversion by 30–50%, increasing platelet reactivity (PRU > 208). CYP3A422 and CES1 variants (e.g., rs71647871) also alter active metabolite levels .

- Methodology : Genotype cohorts using TaqMan assays or whole-exome sequencing. Stratify analyses by CYP2C19 metabolizer status (e.g., poor, intermediate, extensive) and adjust for covariates (e.g., age, smoking) .

Q. What experimental approaches can elucidate mechanisms of clopidogrel resistance in patients with high on-treatment platelet reactivity (HPR)?

- Hypothesis Testing :

- Pharmacokinetic : Measure active metabolite levels via LC-MS/MS in non-responders vs. responders.

- Pharmacodynamic : Assess P2Y12 receptor density via flow cytometry or VASP phosphorylation.

- Genetic : Screen for CYP2C19*2/*3, ABCB1, and PEAR1 polymorphisms .

Q. How do drug-drug interactions (DDIs) with CYP inhibitors (e.g., proton pump inhibitors) affect this compound bioactivation, and how should these be modeled preclinically?

- Co-administer clopidogrel with omeprazole (CYP2C19 inhibitor) or ketoconazole (CYP3A4 inhibitor) in HLMs or primary hepatocytes. Monitor metabolite levels and platelet inhibition.

- Clinical Correlation : Retrospective cohort studies show a 20–30% increase in thrombotic events when clopidogrel is combined with CYP2C19 inhibitors .

Methodological Best Practices

- Analytical Rigor : Always validate metabolite quantification with isotopically labeled internal standards (e.g., deuterated clopidogrel) to control for matrix effects .

- Data Interpretation : Account for diastereomer mixtures (e.g., 2-oxo clopidogrel hydrochloride) by reporting enantiomeric ratios and their pharmacological relevance .

- Ethical Compliance : Follow guidelines for genetic studies (e.g., anonymized data, informed consent) and adhere to FDA/EMA requirements for pharmacogenomic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。